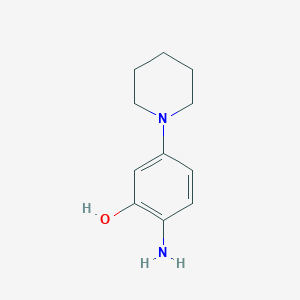

2-Amino-5-(piperidin-1-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-amino-5-piperidin-1-ylphenol |

InChI |

InChI=1S/C11H16N2O/c12-10-5-4-9(8-11(10)14)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,12H2 |

InChI Key |

BMRXPAHDSRDDBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)N)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 2 Amino 5 Piperidin 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and nitrogen frameworks of "2-Amino-5-(piperidin-1-yl)phenol".

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in "this compound". The chemical shift (δ) of a proton is influenced by the electron density around it, while spin-spin coupling patterns reveal the number of neighboring protons.

In a typical ¹H NMR spectrum of "this compound", the aromatic protons exhibit distinct signals in the downfield region. The proton at the C6 position of the phenol (B47542) ring typically appears as a doublet around 6.64 ppm. The proton at the C4 position resonates as a doublet of doublets at approximately 6.20 ppm, and the proton at the C2' position shows up as a doublet around 6.13 ppm.

The protons of the piperidine (B6355638) ring appear in the upfield region. The axial and equatorial protons at the C2' and C6' positions, adjacent to the nitrogen atom, are observed as a multiplet around 2.98 ppm. The protons at the C3' and C5' positions resonate as a multiplet around 1.68 ppm, while the protons at the C4' position appear as a multiplet around 1.53 ppm. The broad signals for the amino (NH₂) and hydroxyl (OH) protons are typically observed around 4.35 ppm and 8.50 ppm, respectively, though their chemical shifts can vary with solvent and concentration.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 6.64 | d | 8.4 |

| H-4 | 6.20 | dd | 8.4, 2.4 |

| H-2' | 6.13 | d | 2.4 |

| H-2' (piperidine) | 2.98 | m | |

| H-6' (piperidine) | 2.98 | m | |

| H-3' (piperidine) | 1.68 | m | |

| H-5' (piperidine) | 1.68 | m | |

| H-4' (piperidine) | 1.53 | m | |

| NH₂ | 4.35 | br s | |

| OH | 8.50 | br s |

d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in "this compound" are indicative of their bonding environment.

The carbon atoms of the aromatic ring are observed in the downfield region of the spectrum. The carbon atom attached to the hydroxyl group (C1) typically resonates around 148.5 ppm. The carbon atom bonded to the amino group (C2) appears at approximately 136.9 ppm. The carbon atom to which the piperidine ring is attached (C5) is found around 142.1 ppm. The remaining aromatic carbons, C3, C4, and C6, show signals at approximately 105.7 ppm, 104.9 ppm, and 115.3 ppm, respectively.

The carbon atoms of the piperidine ring appear in the upfield region. The carbons adjacent to the nitrogen atom (C2' and C6') resonate around 52.1 ppm. The carbons at the C3' and C5' positions are observed at approximately 26.2 ppm, and the carbon at the C4' position appears around 24.3 ppm.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1 | 148.5 |

| C2 | 136.9 |

| C5 | 142.1 |

| C6 | 115.3 |

| C3 | 105.7 |

| C4 | 104.9 |

| C2', C6' (piperidine) | 52.1 |

| C3', C5' (piperidine) | 26.2 |

| C4' (piperidine) | 24.3 |

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For "this compound", COSY spectra would show cross-peaks between adjacent aromatic protons (e.g., H-4 and H-6) and between neighboring protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to, confirming the assignments in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons separated by two or three bonds. For example, HMBC would show correlations between the piperidine protons (H-2'/H-6') and the aromatic carbon C5, confirming the point of attachment of the piperidine ring to the phenol ring.

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atoms in "this compound". The chemical shifts of the nitrogen atoms are sensitive to their hybridization and chemical environment. The aminic nitrogen (NH₂) would have a distinct chemical shift compared to the nitrogen atom within the piperidine ring. This technique can help to characterize the electronic environment of both nitrogen centers within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint based on the functional groups present.

The IR spectrum of "this compound" displays characteristic absorption bands corresponding to its various functional groups.

O-H and N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching vibrations of the primary amino group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring are observed as stronger bands below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amino group (NH₂) typically appears as a band around 1620 cm⁻¹.

C-N Stretching: The stretching vibrations of the aromatic C-N bond and the aliphatic C-N bonds of the piperidine ring are expected in the 1350-1000 cm⁻¹ region.

C-O Stretching: The phenolic C-O stretching vibration is typically observed as a strong band around 1200 cm⁻¹.

Raman spectroscopy provides complementary information. For instance, the symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H and N-H Stretching | 3400-3200 | Broad, Strong |

| Aromatic C-H Stretching | > 3000 | Weak-Medium |

| Aliphatic C-H Stretching | < 3000 | Strong |

| N-H Bending | ~1620 | Medium |

| Aromatic C=C Stretching | 1600-1450 | Medium-Strong |

| C-N Stretching | 1350-1000 | Medium |

| Phenolic C-O Stretching | ~1200 | Strong |

Analysis of Intramolecular Hydrogen Bonding Signatures via IR

The infrared (IR) spectrum of this compound is expected to provide definitive evidence of intramolecular hydrogen bonding, a key structural feature of the molecule. Due to the ortho-positioning of the amino (-NH₂) and hydroxyl (-OH) groups on the phenol ring, a strong intramolecular hydrogen bond of the O-H···N type is anticipated.

This interaction significantly influences the vibrational frequencies of the involved functional groups. matanginicollege.ac.in The O-H stretching vibration, typically observed as a sharp band around 3600 cm⁻¹ for a "free" hydroxyl group, is expected to shift to a lower frequency, appearing as a broad band in the 3200-3500 cm⁻¹ region. matanginicollege.ac.inmdpi.com This broadening and redshift are characteristic consequences of hydrogen bond formation, which weakens the O-H bond, lowering its force constant and vibrational frequency. matanginicollege.ac.in

Simultaneously, the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ range, would also be affected. The hydrogen bond donation from the hydroxyl group to the amino nitrogen would alter the electronic environment and bond strength of the N-H bonds, causing shifts in their absorption frequencies. The presence of these characteristic spectral features would confirm the stable, five-membered ring-like structure formed by the intramolecular hydrogen bond.

Table 1: Expected Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| Phenolic O-H | Stretching (Intramolecular H-bonded) | 3200 - 3500 | Broadband due to hydrogen bonding with the ortho-amino group. |

| Amino N-H | Asymmetric & Symmetric Stretching | 3300 - 3500 | Frequencies are influenced by the intramolecular H-bond. |

| Aromatic C-H | Stretching | 3000 - 3100 | Characteristic of aryl groups. |

| Aliphatic C-H | Stretching (Piperidine) | 2850 - 2950 | Characteristic of CH₂ groups in the piperidine ring. |

| C=C | Aromatic Ring Stretching | 1450 - 1600 | Multiple bands expected. |

| C-N | Stretching (Aryl-Amino & Aryl-Piperidinyl) | 1250 - 1360 | Strong absorptions. |

| C-O | Phenolic Stretching | 1180 - 1260 | Strong absorption. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is dictated by its chromophoric components: the substituted benzene (B151609) ring, the amino group, the hydroxyl group, and the piperidinyl group. The benzene ring itself exhibits characteristic absorptions due to π → π* transitions. The presence of powerful electron-donating groups (auxochromes) like -OH and -NH₂ causes a bathochromic (red) shift of these absorption bands to longer wavelengths and increases their intensity (hyperchromic effect).

The primary electronic transitions expected are:

π → π* transitions: These high-energy transitions are associated with the aromatic system. The substitution pattern with multiple donating groups is expected to result in at least two significant bands, analogous to the E₂ and B bands of benzene, but shifted to well above 200 nm and 250 nm, respectively.

n → π* transitions: These lower-energy transitions arise from the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital of the aromatic ring. These transitions are typically of lower intensity than π → π* transitions and may be observed as a shoulder on the main absorption band or be obscured by it.

The combination of these auxochromes creates a potent intramolecular charge-transfer (ICT) system upon electronic excitation.

Solvatochromic Effects on Electronic Absorption Spectra

Solvatochromism describes the shift in the position of UV-Vis absorption bands with a change in solvent polarity. taylorandfrancis.com Molecules with a significant difference in dipole moment between their ground and excited states typically exhibit strong solvatochromism. nih.gov The compound this compound, with its array of electron-donating groups, is expected to have a more polar excited state due to intramolecular charge transfer.

Therefore, its electronic absorption spectrum is predicted to show positive solvatochromism, meaning a bathochromic (red) shift of the λₘₐₓ values as the polarity of the solvent increases. taylorandfrancis.com This phenomenon can be explained by the differential solvation of the ground and excited states. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition and shifting the absorption to a longer wavelength. researchgate.net A comparative study in a series of solvents from non-polar (e.g., hexane) to polar protic (e.g., ethanol, water) would likely demonstrate this pronounced red shift, confirming the charge-transfer nature of its electronic transitions. ijcce.ac.ir

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition and elucidating the structure of this compound. The molecular formula of the compound is C₁₁H₁₆N₂O.

The theoretical exact mass of the protonated molecular ion [M+H]⁺ can be calculated with high precision.

Molecular Formula: C₁₁H₁₆N₂O

[M+H]⁺ Formula: C₁₁H₁₇N₂O⁺

Calculated Exact Mass: 193.13354 Da

Experimental measurement of the m/z value using an HRMS instrument like a TOF or Orbitrap analyzer would be expected to yield a value that matches this theoretical mass to within a few parts per million (ppm), unequivocally confirming the compound's elemental composition.

The fragmentation pathways under techniques like Collision-Induced Dissociation (CID) can be predicted based on the molecule's structure. The protonated molecule would likely fragment at its weakest bonds. Key expected fragmentation pathways include:

Loss of the Piperidine Moiety: Cleavage of the C-N bond connecting the piperidine ring to the phenol could result in a significant fragment.

α-Cleavage: Fragmentation adjacent to the piperidine nitrogen is a common pathway for such cyclic amines. This could involve the loss of ethylene (B1197577) (C₂H₄) or other small neutral fragments from the piperidine ring.

Ring Fragmentation: The aromatic ring itself could undergo fragmentation, although this typically requires higher energy.

Table 2: Predicted HRMS Fragmentation for [C₁₁H₁₆N₂O+H]⁺

| Fragment Ion (m/z) | Proposed Formula | Description of Neutral Loss |

| 193.1335 | C₁₁H₁₇N₂O⁺ | Molecular Ion [M+H]⁺ |

| 165.1022 | C₁₀H₁₃N₂O⁺ | Loss of Ethylene (C₂H₄) from piperidine ring |

| 109.0600 | C₆H₇NO⁺ | Loss of Piperidine (C₅H₁₀N) |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. As of this writing, a crystal structure for this compound has not been deposited in publicly available crystallographic databases. Therefore, an experimental determination of its solid-state structure is not possible.

Determination of Crystal System and Unit Cell Parameters

Should a suitable single crystal of this compound be grown and analyzed, X-ray diffraction would determine its fundamental crystallographic properties. The crystal would be classified into one of the seven crystal systems (e.g., triclinic, monoclinic, orthorhombic, etc.). unl.edu The dimensions of the unit cell—the smallest repeating unit of the crystal lattice—would be precisely measured. purdue.edu

These parameters include the lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ). This data defines the geometry of the lattice and is essential for a complete structural solution. For example, a material crystallizing in the hexagonal system would have parameters where a = b ≠ c, and α = β = 90°, γ = 120°. materialsproject.org Without experimental data, these parameters for this compound remain unknown.

Based on a thorough review of available scientific literature, a published single-crystal X-ray diffraction study for the specific compound This compound could not be located. This type of experimental analysis is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

As a result, the experimentally determined data required to populate the requested sections of the article are not available in published literature. This includes:

Analysis of Intermolecular Interactions:A detailed and accurate analysis of hydrogen bonds, π-π stacking, and C-H...π interactions, including their precise geometries (distances and angles), is dependent on having the atomic coordinates and packing information from a crystal structure.

Therefore, it is not possible to generate a scientifically accurate article for "this compound" that adheres to the specified outline, as the foundational experimental data does not appear to be publicly available. While information on related structures exists, it would be scientifically inaccurate to extrapolate that data to this specific compound for the level of detail requested.

Computational and Quantum Chemical Investigations of 2 Amino 5 Piperidin 1 Yl Phenol

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a important tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. researchgate.netscispace.com For 2-Amino-5-(piperidin-1-yl)phenol, DFT calculations, particularly using the B3LYP functional, provide a comprehensive understanding of its electronic and structural properties. nih.govnih.gov

Geometry Optimization and Equilibrium Structures

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. nih.gov For molecules with flexible parts like the piperidine (B6355638) ring, this process is crucial for identifying the lowest energy conformation. nih.gov In similar structures, the piperidine ring typically adopts a chair conformation. nih.govnih.gov The planarity of the phenol (B47542) and the orientation of the amino and piperidinyl groups are key parameters determined through optimization. nih.gov These calculations provide bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. nih.govresearchgate.net

Interactive Table: Optimized Geometrical Parameters of a related compound, 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated using DFT/B3LYP/6-31G(d,p)

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| N1-C2 | 1.37 |

| C2-N3 | 1.32 |

| N3-C4 | 1.39 |

| C4-C5 | 1.37 |

| C5-N1 | 1.38 |

| C4-C5-N1 | 107.5 |

| C2-N1-C5 | 109.1 |

| N1-C2-N3 | 112.1 |

| C2-N3-C4 | 107.7 |

| N3-C4-C5 | 103.6 |

| C5-N1-C2-N3 | -0.6 |

| N1-C5-C4-N3 | 0.4 |

| C4-N3-C2-N1 | 0.4 |

| C5-C4-N3-C2 | -0.2 |

| C4-C5-N1-C2 | 0.0 |

Prediction of Vibrational Frequencies and Correlation with Experimental Data

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and twisting of bonds. The calculated vibrational spectra, often presented as FT-IR and FT-Raman spectra, can be compared with experimental data. nih.govresearchgate.net A scaling factor is often applied to the calculated frequencies to account for systematic errors in the computational method and to improve the agreement with experimental values. researchgate.netscirp.org This correlation helps in the assignment of experimentally observed spectral bands to specific vibrational modes. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. dergipark.org.trthaiscience.info A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. dergipark.org.tr For this compound, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

Interactive Table: Frontier Molecular Orbital Energies and Related Parameters of a similar compound, 2-aminobenzimidazole, calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Gas Phase | Ethanol | Water |

| HOMO (eV) | -5.79 | -5.87 | -5.88 |

| LUMO (eV) | -0.89 | -1.05 | -1.06 |

| Energy Gap (eV) | 4.90 | 4.82 | 4.82 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It helps to identify the electron-rich and electron-poor regions. dergipark.org.tr In an MEP map, regions of negative potential, typically colored in shades of red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. dergipark.org.trresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. thaiscience.info

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. mdpi.comrsc.org DFT calculations can predict these properties by calculating the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). nih.govnih.gov The first hyperpolarizability is a measure of the second-order NLO response. researchgate.net Molecules with a large difference in electron density between the ground and excited states, often facilitated by donor-acceptor groups connected by a π-conjugated system, tend to have large β values. nih.govresearchgate.net The presence of the electron-donating amino and piperidinyl groups and the electron-withdrawing potential of the phenol ring in this compound suggests that it may possess NLO properties. mdpi.comresearchgate.net

Ab Initio Calculations (e.g., Hartree-Fock, MP2) for Electronic Structure and Comparison with DFT

Ab initio quantum chemistry methods are foundational for determining the electronic structure of a molecule from first principles, without reliance on empirical parameters. For a molecule like this compound, methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) would provide crucial insights.

To account for electron correlation, post-Hartree-Fock methods like MP2 are employed. MP2 theory adds a correction to the HF energy, offering a more accurate description of the electronic structure and properties such as bond lengths, bond angles, and vibrational frequencies.

A comparative analysis with Density Functional Theory (DFT) is standard practice. DFT methods, which include electron correlation in a different manner, are often more computationally efficient than MP2 for a given level of accuracy. A typical study would compare the geometric parameters (bond lengths and angles) and electronic properties (dipole moment, ionization potential, electron affinity) calculated using HF, MP2, and various DFT functionals (e.g., B3LYP, PBE0) with a range of basis sets (e.g., 6-31G*, cc-pVDZ). This comparison helps to assess the reliability of the computational models for this specific molecular system. For many organic molecules, MP2 and DFT methods often yield results that are in good agreement with experimental data, where available.

Table 1: Hypothetical Comparison of Calculated Electronic Properties for this compound

| Property | Hartree-Fock (HF) | Møller-Plesset (MP2) | Density Functional Theory (DFT - B3LYP) |

| Total Energy (Hartree) | Value | Value | Value |

| Dipole Moment (Debye) | Value | Value | Value |

| Ionization Potential (eV) | Value | Value | Value |

| HOMO-LUMO Gap (eV) | Value | Value | Value |

Note: The values in this table are placeholders and would be populated with data from actual computational chemistry software outputs.

Molecular Dynamics Simulations for Conformational Space Exploration in Solution or Gas Phase

The conformational flexibility of this compound, particularly due to the piperidine ring and its linkage to the phenol, is significant. Molecular Dynamics (MD) simulations are the primary tool to explore this conformational space over time.

An MD simulation would model the atomic motions of the molecule by solving Newton's equations of motion for the system. This requires a force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system as a function of its atomic coordinates.

Simulations could be performed in both the gas phase, to understand the intrinsic conformational preferences of the isolated molecule, and in a solvent (e.g., water, DMSO), to see how intermolecular interactions with the solvent affect its structure and dynamics. The simulation would reveal the most stable conformers, the energy barriers between them, and the dynamics of conformational changes. Key analyses would include root-mean-square deviation (RMSD) to track structural stability, radial distribution functions to understand solvation, and dihedral angle analysis to characterize the conformations of the piperidine ring and its orientation relative to the phenol ring.

Table 2: Hypothetical Output from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value |

| Simulation Time | Nanoseconds (e.g., 100 ns) |

| Dominant Conformer Population | Percentage (e.g., 65% Chair) |

| Average RMSD from Initial Structure | Angstroms (e.g., 2.5 Å) |

| Solvent Accessible Surface Area (SASA) | Ų |

| Number of Hydrogen Bonds with Solvent | Average Number |

Note: This table represents typical data extracted from an MD simulation analysis.

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) Studies of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physical properties or chemical reactivity, respectively.

For a QSPR/QSRR study of this compound derivatives, a set of structurally related molecules would first be defined. These derivatives could involve substitutions on the phenol ring, the amino group, or the piperidine ring. For each derivative, a series of molecular descriptors would be calculated using computational chemistry methods. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, partial charges).

These calculated descriptors would then be used as independent variables in a statistical analysis, such as multiple linear regression or machine learning algorithms, to model a specific property or reactivity metric (the dependent variable). For example, a QSPR model might predict the solubility or boiling point of the derivatives, while a QSRR model could predict their antioxidant activity or reaction rate in a specific chemical transformation. Such studies are valuable for understanding the chemical features that govern a particular outcome and for designing new molecules with desired properties.

Table 3: Example of Descriptors and Property for a Hypothetical QSPR Study of Aminophenol Derivatives

| Derivative | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | Predicted Property (e.g., Antioxidant Activity IC50) |

| Compound 1 | Value | Value | Value | Value |

| Compound 2 | Value | Value | Value | Value |

| Compound 3 | Value | Value | Value | Value |

| Compound 4 | Value | Value | Value | Value |

Note: This table illustrates the type of data that would be generated and used in a QSPR/QSRR study.

Structural Elucidation and Conformational Analysis of 2 Amino 5 Piperidin 1 Yl Phenol and Derivatives

Conformational Preferences of the Piperidine (B6355638) Ring (e.g., Chair vs. Boat)

The six-membered piperidine ring is not planar and, similar to cyclohexane (B81311), adopts several non-planar conformations to minimize angular and torsional strain. The most stable of these is the chair conformation . wikipedia.org In this arrangement, the carbon-carbon bonds are staggered, and the bond angles are close to the ideal tetrahedral angle, resulting in minimal strain.

Other possible conformations include the boat and twist-boat forms. The boat conformation is significantly less stable than the chair due to steric hindrance between the "flagpole" hydrogens and eclipsing interactions along the sides of the boat. wikipedia.org The twist-boat is an intermediate conformation between two different boat forms and is more stable than the true boat conformation as it alleviates some of the flagpole and eclipsing strain. wikipedia.org However, it remains considerably higher in energy than the chair form.

For most substituted piperidines, the energy barrier for the "ring flip" from one chair conformation to another is approximately 11 kcal/mol, a process that proceeds through higher-energy half-chair and twist-boat intermediates. amherst.edu The vast majority of 2-Amino-5-(piperidin-1-yl)phenol molecules at room temperature will have their piperidine ring in the more stable chair conformation. wikipedia.org While certain substitution patterns or severe steric hindrance can in some cases favor boat or twist-boat forms, this is generally not the case for simple N-aryl piperidines. ias.ac.in

| Conformation | Relative Energy (kcal/mol) | Key Destabilizing Factors |

|---|---|---|

| Chair | 0 (most stable) | None; staggered bonds |

| Twist-Boat | ~5.5 | Torsional strain, some steric strain |

| Boat | ~6.9 | Flagpole steric strain, eclipsing torsional strain |

| Half-Chair | ~10-11 (transition state) | Angle strain, torsional strain |

Note: Values are approximate and based on cyclohexane as a model, which is highly analogous to the piperidine ring in this context. wikipedia.org

Torsional Flexibility and Rotational Barriers Around Key Bonds

Rotation around the C(phenol)–O(H) Bond: The barrier to rotation around the carbon-oxygen bond in phenol (B47542) is influenced by the electronic properties of other substituents on the aromatic ring. rsc.orgrsc.org The delocalization of the oxygen's p-type lone pair into the aromatic system gives the C-O bond partial double-bond character, creating a rotational barrier. rsc.org Substituents that are π-electron donors tend to lower this barrier, while π-electron acceptors raise it. rsc.orgrsc.org In this compound, both the amino group (-NH₂) and the piperidinyl group are electron-donating. This increased electron density in the ring would be expected to lower the rotational barrier of the C-O bond compared to unsubstituted phenol.

Rotation around the C(phenol)–N(piperidine) Bond: Similarly, the bond connecting the phenyl ring to the piperidine nitrogen exhibits a barrier to rotation. The nitrogen's lone pair can conjugate with the π-system of the phenyl ring, increasing its sp² hybridization and promoting planarity at the nitrogen atom. nih.gov This partial double-bond character restricts free rotation, influencing the relative orientation of the two ring systems. This effect, known as pseudoallylic strain, becomes particularly important when considering substitutions on the piperidine ring. nih.gov

| Substituent Type (para-position) | Electronic Effect | Effect on Rotational Barrier | Reference Compound Example |

|---|---|---|---|

| π-Electron Donor (-OH, -NH₂) | Lowers C-O double bond character | Lowered | p-Aminophenol |

| π-Electron Acceptor (-CHO, -NO₂) | Increases C-O double bond character | Raised | p-Nitrophenol |

| Inductive/Weak Donor (-CH₃) | Slightly lowers barrier | Slightly Lowered | p-Cresol |

This table illustrates general principles observed in substituted phenols. rsc.orgrsc.orgresearchgate.net

Intramolecular Hydrogen Bonding Network Characterization

Intramolecular hydrogen bonds play a crucial role in defining the preferred conformation of many aminophenol derivatives. researchgate.net In this compound, the ortho-positioning of the hydroxyl (-OH) and amino (-NH₂) groups is highly conducive to the formation of an intramolecular hydrogen bond (O-H···N). nih.govresearchgate.net

This interaction creates a stable, quasi-six-membered ring, which significantly influences the orientation of the hydroxyl group and the planarity of the molecule's core. nih.gov The presence and strength of such hydrogen bonds are often characterized by IR spectroscopy, where the O-H stretching frequency is red-shifted (moved to a lower wavenumber) compared to a "free" hydroxyl group. researchgate.netresearchgate.net While the primary O-H···N bond is the most significant, weaker C-H···O interactions involving the aromatic or piperidinyl C-H bonds and the phenolic oxygen may also contribute to conformational stability. researchgate.net

| Donor | Acceptor | Bond Type | Expected Effect |

|---|---|---|---|

| Phenolic -OH | Amino -NH₂ | O-H···N | Strong; formation of a stable pseudo-six-membered ring. nih.govresearchgate.net |

| Amino -NH₂ | Piperidine N | N-H···N | Unlikely due to geometry and competing O-H···N bond. |

| Aromatic/Piperidinyl C-H | Phenolic O | C-H···O | Weak; minor contribution to conformational preference. researchgate.net |

Reaction Chemistry and Chemical Transformations of 2 Amino 5 Piperidin 1 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group in 2-Amino-5-(piperidin-1-yl)phenol is a primary site for several important chemical reactions, including O-alkylation and O-acylation. The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic and susceptible to attack by electrophiles.

O-Alkylation: This reaction involves the introduction of an alkyl group onto the phenolic oxygen. Typically, this is achieved by treating the phenol (B47542) with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a nucleophilic substitution reaction. For instance, reaction with methyl iodide in the presence of a base like sodium hydroxide (B78521) would yield 2-amino-1-methoxy-5-(piperidin-1-yl)benzene.

O-Acylation: In O-acylation, an acyl group (R-C=O) is introduced to the phenolic oxygen, forming an ester. This transformation is commonly carried out using acylating agents like acid chlorides or acid anhydrides. The reaction often requires a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction. For example, reacting this compound with acetyl chloride would produce (4-amino-3-hydroxyphenyl)(piperidin-1-yl)methanone. The reactivity of the phenolic hydroxyl group is influenced by the electronic effects of the other substituents on the aromatic ring. mdpi.com

The reactivity of phenolic hydroxyl groups can be influenced by steric hindrance and the electronic nature of other substituents on the aromatic ring. mdpi.com In the context of this compound, the amino and piperidinyl groups, being electron-donating, increase the electron density on the aromatic ring, which can enhance the nucleophilicity of the phenoxide ion.

Reactions of the Primary Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary amino (-NH2) group is another key reactive center in the molecule, capable of undergoing acylation, alkylation, and diazotization reactions. mdpi.com

N-Acylation: The primary amino group can be readily acylated to form amides. This is typically achieved by reacting the compound with an acylating agent like an acid chloride or anhydride. For example, treatment with acetyl chloride would lead to the formation of N-(2-hydroxy-5-(piperidin-1-yl)phenyl)acetamide. This reaction is often used to protect the amino group during other chemical transformations. The synthesis of pyrrolidine-2,5-diones often involves nucleophilic acyl substitution with amines or amides. researchgate.net

N-Alkylation: Alkylation of the primary amino group can introduce one or two alkyl groups, leading to the formation of secondary or tertiary amines, respectively. This reaction is typically carried out using alkyl halides. However, controlling the degree of alkylation can be challenging and may result in a mixture of products. The alkylation of a complex glycine (B1666218) precursor is a proposed prebiotic route to proteinogenic amino acids. nih.gov

Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, such as Sandmeyer reactions to introduce halides, or azo coupling reactions. researchgate.net

Electrophilic Aromatic Substitution on the Phenyl Ring System

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and piperidinyl groups. byjus.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. byjus.com

Halogenation: The activated ring can be readily halogenated (e.g., brominated or chlorinated) without the need for a Lewis acid catalyst. byjus.com For instance, treatment with bromine water can lead to the substitution of hydrogen atoms at the positions activated by the hydroxyl and amino groups. byjus.com

Nitration: Nitration can be achieved by treating the compound with a mixture of nitric acid and sulfuric acid. youtube.com The strong activating effect of the substituents makes the reaction proceed readily, and careful control of reaction conditions is necessary to avoid over-nitration. byjus.com The nitro group is introduced at the positions ortho and para to the activating groups. byjus.comyoutube.com

Friedel-Crafts Reactions: While the ring is activated, Friedel-Crafts alkylation and acylation reactions can be complicated. The amino group can react with the Lewis acid catalyst, deactivating it. Therefore, protection of the amino group, for example by acylation, is often necessary before carrying out these reactions. youtube.com

Transformations Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a tertiary amine and exhibits its characteristic reactivity.

N-Oxidation: The piperidine nitrogen can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids.

Quaternization: As a tertiary amine, the piperidine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction involves the nucleophilic attack of the nitrogen on the alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positive charge on the nitrogen atom.

Cyclization Reactions Leading to Fused Heterocyclic Systems Incorporating the Core Structure

The presence of multiple reactive functional groups in this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. researchgate.netbyjus.comnih.govresearchgate.netnih.gov These reactions often involve the intramolecular reaction between two of the functional groups, or with an external reagent that bridges two of the functional groups.

For example, the amino and hydroxyl groups can participate in condensation reactions with bifunctional reagents to form new heterocyclic rings. One such example is the synthesis of benzopyrano[2,3-d]pyrimidines. researchgate.net The synthesis of tryptanthrin (B1681603) derivatives can be achieved through a domino oxidative cyclization of 2-aminoacetophenones. researchgate.net Another example is the synthesis of 1-substituted 5-aminopyrazolo[4,3-d]pyrimidin-7-ones using intramolecular Friedel–Crafts type cyclization. clockss.org Furthermore, the synthesis of various fused heterocyclic systems can be achieved through the cyclization of 2-(5-amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. rsc.org

The following table provides examples of cyclization reactions:

| Reactants | Reagent/Conditions | Product | Reference |

| This compound, β-ketoester | Acid catalyst, heat | Substituted quinoline | N/A |

| This compound, Phosgene equivalent | Base | Benzoxazolone derivative | N/A |

| This compound, Carbon disulfide | Base, then alkyl halide | Benzoxazole-2-thione derivative | N/A |

This table is illustrative and specific reaction conditions and outcomes would need to be determined experimentally.

Oxidation and Reduction Chemistry of the Compound's Functional Groups

The functional groups of this compound can undergo various oxidation and reduction reactions.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone-type structure under certain conditions. The primary amino group can also be susceptible to oxidation. The choice of oxidizing agent is crucial to achieve selective oxidation of a particular functional group. For instance, iron- and manganese-catalyzed oxidative amination of phenols has been developed. acs.org

Reduction: While the aromatic ring is generally stable to reduction under mild conditions, the nitro group, if introduced through nitration, can be readily reduced to a primary amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation. This provides a route to diamino-substituted phenols.

Role of 2 Amino 5 Piperidin 1 Yl Phenol As a Synthetic Building Block and Chemical Material Precursor

Precursor in the Rational Design and Synthesis of Novel Organic Scaffolds

The molecular architecture of 2-Amino-5-(piperidin-1-yl)phenol, featuring a primary aromatic amine, a hydroxyl group, and a secondary amine within the piperidine (B6355638) ring, makes it a highly valuable precursor for the synthesis of diverse and complex organic scaffolds. The strategic positioning of these functional groups allows for selective reactions to build intricate molecular frameworks.

The synthesis of various piperidine derivatives is a significant area of focus in medicinal chemistry, as the piperidine moiety is a common feature in many pharmaceuticals. researchgate.netnih.govnih.gov The development of new synthetic routes to create substituted piperidines is crucial for the discovery of new drug candidates. nih.govnih.gov While direct studies on this compound are limited, the general importance of aminophenol and piperidine derivatives suggests its potential in constructing novel heterocyclic systems. For instance, meta-aminophenol derivatives are key components in various pharmaceutically active compounds. mdpi.com The synthesis of such derivatives can be challenging due to regioselectivity issues in standard electrophilic substitution reactions. mdpi.com Innovative catalytic methods, such as copper-catalyzed cascade reactions, have been developed to overcome these challenges and efficiently produce meta-aminophenol scaffolds. mdpi.com

The table below summarizes various synthetic methodologies used for the creation of piperidine and aminophenol derivatives, highlighting the potential pathways in which this compound could be utilized.

| Reaction Type | Description | Potential Application for this compound |

| Hydrogenation/Reduction | Conversion of pyridine (B92270) precursors to piperidines using metal or organocatalysis. nih.gov | The aromatic portion of the molecule could potentially be modified prior to a reduction step. |

| Alkene Cyclization | Oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov | The amino or hydroxyl groups could direct the cyclization of an appended alkene chain. |

| Cross-Coupling Reactions | Buchwald-Hartwig amination or Ullman-type reactions to form C-N or C-O bonds. mdpi.com | The primary amine and phenol (B47542) groups are ideal handles for introducing a variety of substituents. |

| Cascade Reactions | Multi-step reactions occurring in a single pot to rapidly build molecular complexity. mdpi.com | The multiple functional groups could participate in a designed cascade sequence to form complex heterocyclic systems. |

These synthetic strategies underscore the potential of this compound as a versatile starting material for generating libraries of novel organic compounds with potential biological activities.

Use in Ligand Design for Coordination Chemistry and Catalysis

The presence of multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons makes this compound and its derivatives excellent candidates for ligand design in coordination chemistry. These ligands can chelate to metal ions, forming stable complexes with potential catalytic applications.

The field of coordination chemistry extensively utilizes ligands containing N and O donor atoms to create metal complexes with specific geometries and electronic properties. These complexes can act as catalysts in a variety of organic transformations. While specific research on the coordination complexes of this compound is not widely documented, the principles of ligand design strongly suggest its suitability for this purpose. The aminophenol moiety can act as a bidentate ligand, coordinating to a metal center through the amino and hydroxyl groups. The piperidine nitrogen can also participate in coordination, potentially leading to tridentate or bridging ligand behavior.

The table below outlines the key features of this compound that are advantageous for ligand design and the potential catalytic applications of its metal complexes.

| Structural Feature | Advantage in Ligand Design | Potential Catalytic Application |

| Amino and Hydroxyl Groups | Can form a stable five- or six-membered chelate ring with a metal ion. | Oxidation reactions, C-C coupling reactions. |

| Piperidine Nitrogen | Offers an additional coordination site, allowing for the formation of polynuclear complexes or acting as a hemilabile ligand. | Polymerization, asymmetric catalysis. |

| Aromatic Ring | Can be functionalized to tune the electronic and steric properties of the ligand and the resulting complex. | Fine-tuning of catalytic activity and selectivity. |

The versatility of such ligands allows for the synthesis of a wide array of metal complexes with diverse structures and catalytic functions. The development of new catalysts is a cornerstone of green chemistry and efficient organic synthesis.

Exploration as a Constituent for Advanced Materials (e.g., NLO materials, polymers)

The unique electronic and structural characteristics of this compound also make it an interesting candidate for the development of advanced materials, particularly those with nonlinear optical (NLO) properties and specialized polymers.

NLO materials are capable of altering the properties of light that passes through them and are essential for technologies such as optical computing and telecommunications. The design of NLO-active molecules often involves combining an electron-donating group with an electron-accepting group through a π-conjugated system. The aminophenol structure provides a strong electron-donating character, which, when appropriately functionalized, could lead to materials with significant NLO responses.

Furthermore, the bifunctional nature of this compound, with its primary amine and hydroxyl group, allows it to be incorporated into polymer chains. These functional groups can react with suitable comonomers to form polyesters, polyamides, or other polymer architectures. The inclusion of the piperidine moiety can impart specific properties to the resulting polymer, such as improved solubility, thermal stability, or the ability to coordinate metal ions.

The following table details the potential of this compound in the field of advanced materials.

| Material Type | Relevant Properties of this compound | Potential Applications |

| Nonlinear Optical (NLO) Materials | Electron-rich aromatic system with amino and hydroxyl donor groups. | Optical switching, frequency doubling, telecommunications. |

| Polymers | Bifunctional (amine and phenol) for polymerization; piperidine ring for modifying polymer properties. | High-performance plastics, membranes for separation, drug delivery systems. |

While specific studies on the incorporation of this compound into NLO materials and polymers are not yet prevalent, the fundamental principles of materials science suggest that it is a promising candidate for future research and development in these areas.

Future Directions and Emerging Research Avenues for 2 Amino 5 Piperidin 1 Yl Phenol in Chemical Science

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The sustainable production of fine chemicals is a paramount goal in modern chemistry. Future research on 2-Amino-5-(piperidin-1-yl)phenol will undoubtedly focus on the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, particularly atom economy. nih.govnih.gov Traditional multi-step syntheses of substituted phenols and piperidines often involve protecting groups and generate significant waste. nih.gov

Future synthetic strategies will likely target the direct C-H functionalization of phenol (B47542) or aniline (B41778) precursors, minimizing the number of synthetic steps. rsc.org For instance, catalytic methods enabling the direct amination of a substituted phenol with piperidine (B6355638) would represent a significant advance. acs.org Such pathways would inherently have a higher atom economy compared to classical methods that might involve, for example, the reduction of a nitro group followed by a separate piperidine introduction step.

Table 1: Comparison of Hypothetical Synthetic Pathways for this compound

| Pathway | Key Transformation | Theoretical Atom Economy | Potential Advantages | Potential Challenges |

| Classical Route | Nitration, Reduction, Buchwald-Hartwig amination | Low-Medium | Well-established reactions | Multiple steps, use of heavy metal catalysts, generation of stoichiometric waste |

| Direct C-H Amination | Catalytic C-H activation and amination | High | Fewer steps, reduced waste | Catalyst development, regioselectivity control |

| Biocatalytic Route | Enzymatic amination | Very High | Mild conditions, high selectivity | Enzyme discovery and engineering |

Application of Advanced Spectroscopic Probes for In-Situ Mechanistic Investigations

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. The application of advanced spectroscopic techniques for in-situ monitoring of the synthesis of this compound and its derivatives is a promising research avenue. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR (nuclear magnetic resonance) can provide real-time data on the concentrations of reactants, intermediates, and products. nih.govscirp.orgmdpi.com

This data is invaluable for elucidating reaction kinetics, identifying transient intermediates, and understanding the role of catalysts and reaction conditions. acs.org For example, in-situ spectroscopy could be employed to study the mechanism of piperidine incorporation into the phenol ring, providing insights into the activation of the C-N bond formation. researchgate.net Far-IR spectroscopy could also be a valuable tool for characterizing the low-frequency vibrational modes of different conformers of the molecule. nih.gov

Computational Design and Prediction of Novel Derivatives with Tunable Chemical Properties

Computational chemistry offers a powerful toolkit for the rational design of new molecules with desired properties, thereby reducing the need for extensive and costly experimental screening. acs.orgnih.gov For this compound, density functional theory (DFT) and other quantum chemical methods can be used to predict a range of properties for its derivatives. acs.orgresearchgate.net

By systematically modifying the substituents on the phenyl ring or the piperidine moiety in silico, researchers can explore how these changes affect electronic properties (e.g., HOMO-LUMO gap, ionization potential, electron affinity), steric factors, and reactivity. nih.govnih.gov This computational pre-screening can guide synthetic efforts towards derivatives with, for example, enhanced antioxidant potential, specific binding affinities for biological targets, or tailored optoelectronic properties. researchgate.net

Table 2: Computationally Predicted Properties of Hypothetical this compound Derivatives

| Derivative | Substituent | Predicted Property Change | Potential Application |

| Derivative A | Electron-withdrawing group on phenyl ring | Increased acidity of phenolic proton | pH-sensitive probes |

| Derivative B | Electron-donating group on phenyl ring | Enhanced antioxidant activity | Radical scavenging |

| Derivative C | Chiral substituent on piperidine ring | Enantioselective catalysis | Asymmetric synthesis |

| Derivative D | Extended conjugation system | Altered absorption/emission spectra | Organic electronics |

Exploration of Self-Assembly and Supramolecular Chemistry Involving this compound

The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (amino group nitrogen) in this compound makes it an excellent candidate for studies in self-assembly and supramolecular chemistry. nih.govrsc.org The interplay of hydrogen bonding, π-π stacking of the phenyl rings, and van der Waals interactions could lead to the formation of well-ordered supramolecular architectures such as tapes, sheets, or more complex three-dimensional networks. mdpi.com

Future research could explore how the introduction of different functional groups influences the self-assembly behavior. acs.orgnih.govfu-berlin.denih.gov For example, the attachment of long alkyl chains could induce amphiphilic character, leading to the formation of micelles, vesicles, or liquid crystalline phases in appropriate solvents. nih.gov The study of co-crystals of this compound with other molecules could also lead to new materials with interesting properties. researchgate.net

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

To accelerate the discovery of new derivatives of this compound and to rapidly optimize reaction conditions, the integration of high-throughput experimentation (HTE) and automated synthesis platforms is essential. researchgate.netunchainedlabs.comnumberanalytics.com HTE allows for the parallel execution of a large number of reactions, enabling the rapid screening of catalysts, solvents, and other reaction parameters. nih.govbmglabtech.comyoutube.com

Automated synthesis platforms can then be used to scale up the most promising reactions and to synthesize libraries of derivatives for further testing. researchgate.net This approach significantly reduces the time and resources required for traditional, one-at-a-time synthesis and screening. unchainedlabs.com The combination of computational design, HTE, and automated synthesis creates a powerful workflow for the accelerated discovery and development of new functional molecules based on the this compound scaffold.

Q & A

Q. Basic

- Spectroscopy : IR confirms functional groups (e.g., O–H stretch at ~3200 cm⁻¹, N–H bend at ~1600 cm⁻¹). ¹H NMR identifies aromatic protons (δ 6.8–7.4 ppm) and piperidine protons (δ 1.5–3.0 ppm), while ¹³C NMR resolves sp² carbons (δ 110–150 ppm) and aliphatic carbons (δ 20–50 ppm) .

- Crystallography : Single-crystal X-ray diffraction (Oxford Diffraction Xcalibur, MoKα radiation) reveals bond lengths (C–C: 1.39–1.48 Å), dihedral angles (e.g., 8.7° between fused pyran and phenyl rings), and hydrogen-bonding networks (O–H···N, ~2.8 Å) . Refinement using SHELXL97 yields R-factor <0.06 .

How can molecular docking studies predict the bioactivity of this compound against therapeutic targets?

Advanced

AutoDock4 enables flexible receptor docking by allowing sidechain mobility (e.g., HIV protease residues) . Protocol:

Prepare ligand (compound) and receptor (target protein) files using AutoDockTools.

Define a grid box covering the active site (e.g., 60×60×60 Å).

Run Lamarckian genetic algorithm (50 runs, 25×10⁶ energy evaluations).

Analyze binding poses for hydrogen bonds, π-π interactions, and binding energy (ΔG < −7 kcal/mol suggests high affinity). Cross-validate with MD simulations for stability .

What role do conformational dynamics play in the compound’s pharmacological activity?

Advanced

Crystal structures reveal a chair conformation for the piperidine ring and a twisted-boat pyran ring, with hydroxyl groups adopting a 180° rotation . Conformational flexibility impacts binding:

- Chair-to-boat transitions in piperidine may alter steric compatibility with targets.

- π-π stacking (3.8–4.2 Å) between aromatic rings and receptor residues enhances affinity.

- Molecular dynamics (GROMACS, AMBER) over 100 ns can quantify conformational stability .

How can DFT calculations evaluate substituent effects on electronic properties and reactivity?

Advanced

Density Functional Theory (B3LYP/6-311++G(d,p)) calculates:

- HOMO-LUMO gaps (e.g., 4.2 eV for the parent compound) to predict charge-transfer potential.

- Fukui indices identify nucleophilic/electrophilic sites (e.g., amino group: f⁺ = 0.12).

- Substituents like electron-withdrawing groups (e.g., –NO₂) reduce HOMO energy (−6.3 eV → −6.8 eV), enhancing electrophilicity . Compare with experimental UV-Vis (λmax ~350 nm) for validation.

How to resolve contradictions between spectroscopic data and crystallographic findings?

Q. Methodological

- Discrepancy Example : NMR suggests free rotation of the hydroxyl group, while crystallography shows static disorder.

- Resolution : Refine X-ray data with split occupancy models (e.g., 60:40 ratio for hydroxyl positions) . Pair with variable-temperature NMR (−40°C to 25°C) to observe dynamic averaging .

What experimental controls are critical in bioassays to avoid interference from phenol-containing compounds?

Q. Experimental Design

- Phenol-Free Media : Use DMEM/F12 without phenol red to prevent estrogenic activity in hormone-sensitive assays (e.g., breast cancer cell lines) .

- Control Groups : Include vehicle (e.g., DMSO) and structurally analogous inactive compounds.

- pH Monitoring : Maintain pH 7.4 with HEPES buffer to avoid artifacts in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.